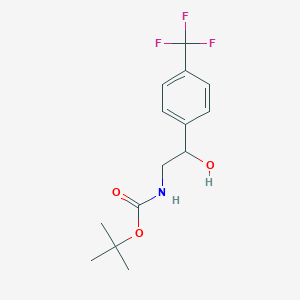
Carbamato de tert-butilo (2-hidroxi-2-(4-(trifluorometil)fenil)etil)
Descripción general
Descripción
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a hydroxyethyl chain, which is further substituted with a trifluoromethylphenyl group
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the lipophilicity and binding affinity of drug candidates to their biological targets, making this compound a valuable scaffold for developing new therapeutics .
Industry: In the industrial sector, tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and chemical resistance .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with enzymes such as β-secretase and acetylcholinesterase . These enzymes play crucial roles in the nervous system, with β-secretase involved in the production of amyloid beta peptides, a key factor in Alzheimer’s disease, and acetylcholinesterase responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Mode of Action
It’s known that similar compounds can act as inhibitors for the aforementioned enzymes, preventing their normal function
Biochemical Pathways
The compound likely affects the amyloidogenic pathway, given its potential interaction with β-secretase . This enzyme is involved in the cleavage of the amyloid precursor protein, leading to the production of amyloid beta peptides. By inhibiting this enzyme, the compound could potentially reduce the production of these peptides, which are implicated in the development of Alzheimer’s disease .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys
Result of Action
If the compound does indeed inhibit β-secretase and acetylcholinesterase, this could potentially result in a decrease in the production of amyloid beta peptides and an increase in the levels of acetylcholine . These changes could have significant effects on neuronal function and could potentially be beneficial in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate: plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The hydroxy group allows for hydrogen bonding interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate enzyme activity, protein binding, and overall biochemical reactivity .
Cellular Effects
The effects of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, leading to changes in downstream gene expression. Additionally, its impact on cellular metabolism includes alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s hydroxy group can form hydrogen bonds with active site residues, while the trifluoromethyl group can interact with hydrophobic pockets. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses without causing toxicity .
Metabolic Pathways
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. The localization of this compound can impact its interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxyethyl and trifluoromethylphenyl groups. One common method involves the use of tert-butyl carbamate and a trifluoromethylphenyl-substituted epoxide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or halide salts can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of halide or amine derivatives.
Comparación Con Compuestos Similares
tert-Butyl (2-hydroxy-2-phenylethyl)carbamate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-Butyl (2-hydroxy-2-(4-chlorophenyl)ethyl)carbamate: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
tert-Butyl (2-hydroxy-2-(4-methylphenyl)ethyl)carbamate: Features a methyl group, which affects its lipophilicity and metabolic stability.
Uniqueness: The presence of the trifluoromethyl group in tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMLXMOYYJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585657 | |
| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864539-94-6 | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864539-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


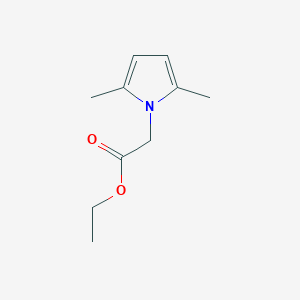
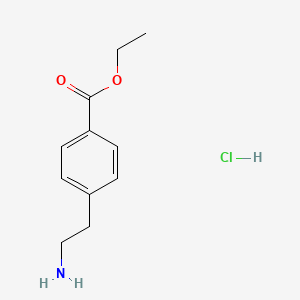
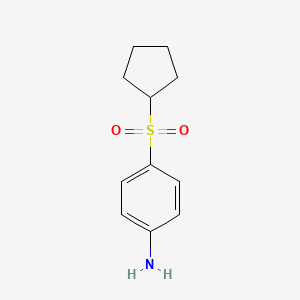
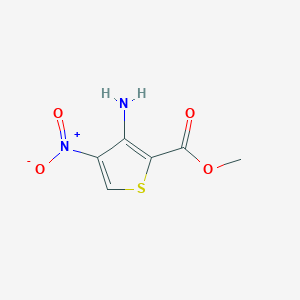
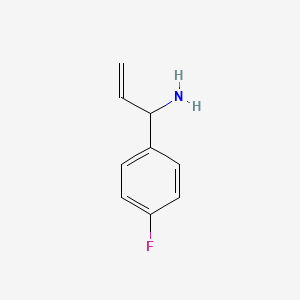
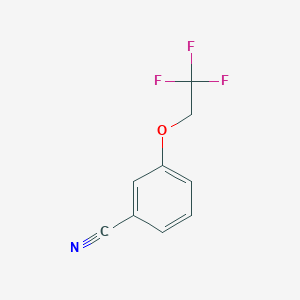


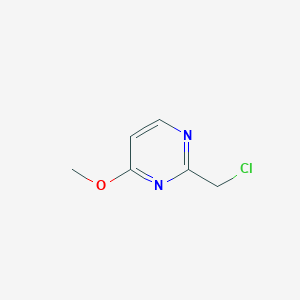
![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)
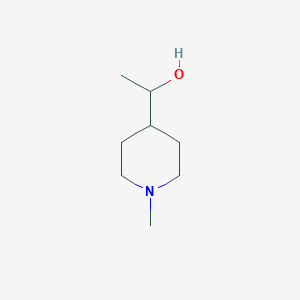
![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)
